molecular formula C13H15N3 B11085710 1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-

1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]-

Cat. No.: B11085710
M. Wt: 213.28 g/mol
InChI Key: KBHQHJOIEBMZOA-UHFFFAOYSA-N
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Description

1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- can be achieved through various synthetic routes. One common method involves the cross-coupling reactions of compounds like 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles. These reactions can be facilitated using different cross-coupling techniques such as Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions . The reaction conditions typically involve the use of palladium catalysts, bidentate ligands, and bases like triethylamine under reflux conditions in solvents like toluene and acetonitrile .

Chemical Reactions Analysis

1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The nitrile group can also participate in interactions with enzymes and proteins, further contributing to its biological effects.

Comparison with Similar Compounds

1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- can be compared with other indole derivatives such as:

    1H-Indole-2-carboxylic acid: Known for its anti-inflammatory properties.

    1H-Indole-3-carbaldehyde: Studied for its anticancer activities.

    1H-Indole-2-carbohydrazide: Exhibits antiviral properties.

The uniqueness of 1H-Indole-2-carbonitrile, 1-[2-(dimethylamino)ethyl]- lies in its specific structure, which combines the indole nucleus with a dimethylaminoethyl group and a nitrile group, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-2-carbonitrile

InChI

InChI=1S/C13H15N3/c1-15(2)7-8-16-12(10-14)9-11-5-3-4-6-13(11)16/h3-6,9H,7-8H2,1-2H3

InChI Key

KBHQHJOIEBMZOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C=C1C#N

Origin of Product

United States

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